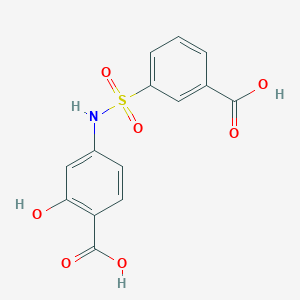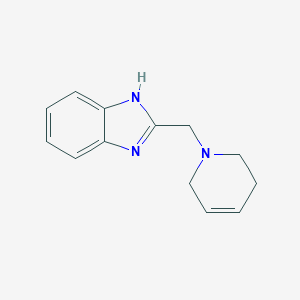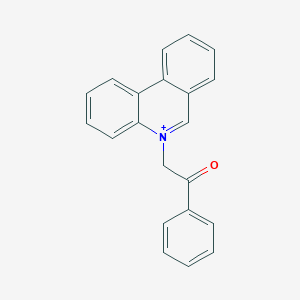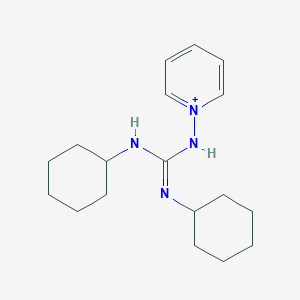
Pfkfb3-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PFKFB3-IN-2 is a small molecule inhibitor that targets the enzyme phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3. This enzyme plays a crucial role in regulating glycolysis, a metabolic pathway that converts glucose into pyruvate, producing energy in the form of adenosine triphosphate. This compound has gained significant attention due to its potential therapeutic applications in cancer treatment, where it can inhibit the glycolytic pathway that many cancer cells rely on for rapid growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PFKFB3-IN-2 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the core structure: This involves the use of specific starting materials that undergo a series of reactions, such as condensation, cyclization, and functional group modifications.
Introduction of functional groups: Various functional groups are introduced to the core structure through reactions like halogenation, alkylation, and acylation.
Purification and characterization: The final compound is purified using techniques like chromatography and characterized using spectroscopic methods such as nuclear magnetic resonance and mass spectrometry.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
PFKFB3-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction can produce compounds with reduced functional groups .
Scientific Research Applications
PFKFB3-IN-2 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of glycolysis in cancer cells, which can lead to reduced tumor growth and proliferation.
Metabolic Studies: Researchers use this compound to investigate the role of glycolysis in various metabolic pathways and diseases.
Drug Development: The compound serves as a lead molecule for developing new therapeutic agents targeting glycolysis.
Biological Studies: It helps in understanding the regulation of glycolysis and its impact on cellular functions.
Mechanism of Action
PFKFB3-IN-2 exerts its effects by inhibiting the enzyme phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3. This enzyme is responsible for the synthesis of fructose-2,6-bisphosphate, a potent activator of phosphofructokinase-1, which is a key regulatory enzyme in glycolysis. By inhibiting this enzyme, this compound reduces the levels of fructose-2,6-bisphosphate, thereby decreasing glycolytic flux and energy production in cells. This inhibition can lead to reduced cell proliferation and increased apoptosis, particularly in cancer cells that rely heavily on glycolysis for energy .
Comparison with Similar Compounds
PFKFB3-IN-2 is compared with other similar compounds that target the same enzyme or pathway:
PFKFB3-IN-1: Another inhibitor of phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3, but with different potency and selectivity profiles.
This compound is unique due to its specific binding affinity and inhibitory effects on phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3, making it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C14H11NO7S |
|---|---|
Molecular Weight |
337.31 g/mol |
IUPAC Name |
4-[(3-carboxyphenyl)sulfonylamino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H11NO7S/c16-12-7-9(4-5-11(12)14(19)20)15-23(21,22)10-3-1-2-8(6-10)13(17)18/h1-7,15-16H,(H,17,18)(H,19,20) |
InChI Key |
NGXAGADOESECAD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O)C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3,4-Diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)butanoic acid](/img/structure/B280585.png)
![5-(4-carboxybenzyl)-2,3-diethyl-5H-pyridazino[1,6-a]benzimidazol-10-ium](/img/structure/B280587.png)
![1-[2,2-Bis(methylthio)vinyl]pyridinium](/img/structure/B280590.png)
![1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium](/img/structure/B280591.png)


![ethyl 2-amino-3-(2-chlorobenzoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B280594.png)
![4-(1H-naphtho[2,3-d]imidazol-1-ylmethyl)phenyl acetate](/img/structure/B280595.png)
![Methyl 4-(3-bromophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280597.png)
![Tetrahydro-2-furanylmethyl 4-{2-nitrophenyl}-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280599.png)
![Methyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280600.png)
![Methyl 4-(2,3-dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280601.png)
![Methyl 2,7,8-trimethyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280602.png)

